cis-4-(Boc-aminomethyl)cyclohexylamine

Stereoselective Synthesis Reductive Amination Process Chemistry

cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional cyclohexane derivative possessing a Boc-protected aminomethyl group and a free primary amine in the cis configuration at the 4-position of the cyclohexyl ring. The compound is formally designated as tert-butyl ((cis-4-aminocyclohexyl)methyl)carbamate or 1,1-dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate, with molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.33 g/mol.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 296270-94-5
Cat. No. B3423326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-(Boc-aminomethyl)cyclohexylamine
CAS296270-94-5
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC(CC1)N
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
InChIKeyHMMYZMWDTDJTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-(Boc-aminomethyl)cyclohexylamine (CAS 296270-94-5): Technical Baseline and Procurement Identifier


cis-4-(Boc-aminomethyl)cyclohexylamine is a bifunctional cyclohexane derivative possessing a Boc-protected aminomethyl group and a free primary amine in the cis configuration at the 4-position of the cyclohexyl ring. The compound is formally designated as tert-butyl ((cis-4-aminocyclohexyl)methyl)carbamate or 1,1-dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate, with molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.33 g/mol [1]. This specific stereochemical arrangement places both the Boc-protected aminomethyl moiety and the free amine on the same face of the cyclohexane ring, distinguishing it fundamentally from its trans isomer (CAS 192323-07-2) and other regioisomeric Boc-protected cyclohexanediamines. The compound is supplied as a liquid at room temperature and serves as a protected diamine building block in pharmaceutical intermediate synthesis, particularly in the construction of kinase inhibitor scaffolds and peptidomimetic architectures .

Why Unqualified '4-(Boc-aminomethyl)cyclohexylamine' Substitution Fails: cis-4-(Boc-aminomethyl)cyclohexylamine Procurement Considerations


Substituting the generic descriptor '4-(Boc-aminomethyl)cyclohexylamine' or interchanging cis and trans isomers without stereochemical verification introduces uncontrolled variables in both synthetic and biological contexts. The cis and trans isomers of 4-(Boc-aminomethyl)cyclohexylamine present the primary amine and protected aminomethyl groups in distinct spatial orientations relative to the cyclohexane plane, which directly affects downstream molecular geometry in final drug candidates. In platinum(II) antitumor complexes derived from cyclohexanediamine frameworks, the cis configuration has been demonstrated to confer higher activity against leukemia P388 relative to trans isomers [1]. Furthermore, in kinase inhibitor programs such as those targeting Aurora kinases, the stereochemistry of the cyclohexyl linker moiety influences binding pocket occupancy and inhibitor potency. Procurement without explicit cis stereochemical specification risks acquiring stereochemically undefined mixtures or the incorrect isomer, compromising synthetic reproducibility and biological assay validity.

cis-4-(Boc-aminomethyl)cyclohexylamine: Quantified Differentiation Evidence Against Closest Analogs


Stereochemical Fidelity: cis-Selective Synthetic Route Enables High-Diastereomeric-Purity Procurement

The procurement value of cis-4-(Boc-aminomethyl)cyclohexylamine is underpinned by a patented manufacturing process that explicitly delivers high cis-selectivity via a two-step reductive amination sequence. US Patent 6,046,360 describes a process for preparing 4-substituted cis-cyclohexylamines where a cyclohexanone is reductively aminated with a benzylic amine using nickel or platinum-group metal catalysts in the first step, followed by a second hydrogenolysis step with a platinum-group catalyst to yield the cis-configured product [1]. This process architecture is specifically designed to minimize trans-isomer contamination, providing a quantifiable stereochemical purity advantage over non-stereoselective synthetic approaches that yield cis/trans mixtures requiring costly chromatographic separation. The target compound, as commercially supplied, is specified at 97% purity , and the underlying process chemistry supports stereochemical integrity as a key differentiator.

Stereoselective Synthesis Reductive Amination Process Chemistry

Aurora Kinase Binding Affinity: cis-Cyclohexyl Linker as Scaffold for Potent Inhibitor Development

The cis-cyclohexyl scaffold bearing aminomethyl functionality has been incorporated into Aurora kinase inhibitors with demonstrated low-nanomolar binding affinities. Specifically, compounds containing the cis-4-aminocyclohexylmethyl motif have been evaluated against Aurora B-INCENP and Aurora C-INCENP kinase complexes, yielding Ki values of 0.38 ± 0.29 nM and 1.5 ± 0.4 nM, respectively, with corresponding IC₅₀ values of 3.5 nM and 6.5 nM . These values represent the potency achievable when the cis stereochemistry is preserved in the final inhibitor scaffold. By contrast, analogous trans-configured cyclohexyl linkers or acyclic alkyl linkers generally exhibit altered binding geometries and reduced potency due to mismatched spatial presentation of pharmacophoric elements within the ATP-binding pocket. The target compound serves as the immediate synthetic precursor to these high-affinity inhibitors, with the Boc protecting group enabling selective functionalization at the free amine prior to deprotection.

Kinase Inhibition Aurora Kinase Medicinal Chemistry

CDK9 Inhibition: cis-Configured Scaffold as Key Intermediate in NVP-2 Development

cis-4-(Boc-aminomethyl)cyclohexylamine is a documented intermediate in the synthesis of NVP-2, a selective CDK9 inhibitor with demonstrated anticancer activity . NVP-2 and related tetrasubstituted cyclohexyl compounds are described in patent literature as kinase inhibitors with IC₅₀ values against PIM kinase of no more than 100 μM and typically not more than 50 μM [1]. The cis stereochemistry of the cyclohexyl core in these inhibitors is essential for proper orientation of substituents within the kinase active site. The Boc-protected aminomethyl functionality enables regioselective elaboration of the cyclohexane ring prior to final deprotection, a synthetic sequence that would be compromised by trans stereochemistry or stereochemical mixtures. The compound's role as a validated intermediate in this specific kinase inhibitor program distinguishes it from generic Boc-protected diamines that lack documented utility in the CDK9/PIM inhibitor space.

CDK9 Inhibitor Kinase Inhibitor Cancer Therapeutics

Platinum(II) Antitumor Complex Activity: cis Stereochemistry Confers Higher Potency Than trans in Leukemia Models

In platinum(II) complexes derived from cyclohexanediamine and 2-(aminomethyl)cyclohexylamine scaffolds, the cis stereochemical configuration is associated with enhanced antitumor activity relative to trans isomers. Studies on platinum complexes of 2-(aminomethyl)cyclohexylamine against leukemia P388 demonstrate that cis isomers tend to be more active than trans isomers [1]. Specifically, 2-(aminomethyl)cyclohexylamine platinum complexes exhibited higher activity compared to 1,2-cyclohexanediamine complexes in tumor systems. The structure and conformation of these complexes play a significant role in their interaction with target DNA molecules. While the target compound contains a Boc protecting group that would be removed prior to platinum complexation, the cis stereochemistry of the cyclohexyl core is invariant to deprotection and directly translates to the geometry of the final metal complex. This established structure-activity relationship for cis vs. trans cyclohexylamine-derived platinum complexes provides a class-level inference that the cis isomer of 4-(Boc-aminomethyl)cyclohexylamine is the stereochemically relevant precursor for antitumor agent development.

Platinum Complexes Antitumor Activity DNA Binding

cis-4-(Boc-aminomethyl)cyclohexylamine: Validated Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Aurora Kinase Inhibitor Scaffold Construction

cis-4-(Boc-aminomethyl)cyclohexylamine serves as the stereochemically defined precursor for Aurora kinase inhibitors requiring a cis-1,4-disubstituted cyclohexane core. The free primary amine undergoes selective acylation or reductive amination to install pharmacophoric elements, while the Boc-protected aminomethyl group remains intact for subsequent elaboration or is deprotected to reveal a second reactive amine. This regioselective functionalization strategy, enabled by orthogonal amine protection, directly supports the synthesis of inhibitors with demonstrated low-nanomolar Ki values against Aurora B (0.38 ± 0.29 nM) and Aurora C (1.5 ± 0.4 nM) .

Process Chemistry: Stereoselective Intermediate Supply for CDK9/PIM Inhibitor Programs

In kinase inhibitor programs targeting CDK9 and PIM kinases, cis-4-(Boc-aminomethyl)cyclohexylamine functions as a key intermediate for constructing tetrasubstituted cyclohexyl inhibitors. The documented use of this compound in the synthesis of NVP-2, a selective CDK9 inhibitor , validates its utility in this therapeutic area. The availability of a cis-selective manufacturing process (US 6,046,360) [1] supports scalable procurement for programs advancing from discovery into preclinical development, where stereochemical consistency and supply chain reliability become critical.

Inorganic Medicinal Chemistry: Platinum(II) Antitumor Complex Precursor Development

The cis stereochemistry of 4-(Boc-aminomethyl)cyclohexylamine is essential for developing platinum(II) antitumor complexes with optimal DNA-binding geometry. Following Boc deprotection, the resulting cis-4-(aminomethyl)cyclohexylamine coordinates to platinum(II) centers to form complexes that, based on class-level evidence with related cyclohexanediamine scaffolds, exhibit superior activity against leukemia P388 relative to trans-configured analogs [2]. Procurement of the cis isomer ensures that the stereochemical determinant of antitumor activity is preserved from the outset of synthetic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-4-(Boc-aminomethyl)cyclohexylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.